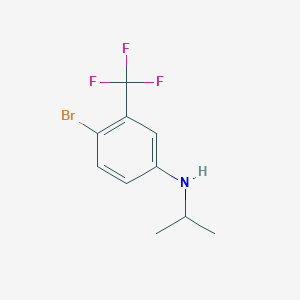
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Trifluoromethylation Reactions
The trifluoromethyl group (CF3) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have employed 4-bromo-N-isopropyl-3-(trifluoromethyl)aniline as a precursor for introducing the trifluoromethyl moiety into organic molecules. Trifluoromethylation reactions enable the synthesis of novel compounds with enhanced properties, such as improved bioavailability or altered pharmacokinetics .
Agrochemical Development
Agrochemicals, including herbicides, fungicides, and insecticides, benefit from the incorporation of fluorinated groups. The trifluoromethyl substituent in 4-bromo-N-isopropyl-3-(trifluoromethyl)aniline contributes to the stability and bioactivity of these compounds. Researchers explore its potential as a building block for designing environmentally friendly agrochemicals .
Sphingosine-1-Phosphate Receptor Modulation
The compound has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720. FTY720 is a sphingosine-1-phosphate receptor agonist with immunomodulatory properties. AUY954, derived from 4-bromo-N-isopropyl-3-(trifluoromethyl)aniline, exhibits low nanomolar affinity and selectivity for the sphingosine-1-phosphate receptor, making it a potential therapeutic agent .
Materials Science
Researchers explore the incorporation of trifluoromethylated moieties into polymers, coatings, and materials. The unique electronic properties of the trifluoromethyl group can enhance material stability, hydrophobicity, and chemical resistance. 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline serves as a valuable precursor for designing functional materials .
Organic Synthesis
The compound acts as a versatile synthetic building block. Chemists utilize it to construct complex molecules through various reactions, including cross-coupling, nucleophilic substitution, and cyclization. Its trifluoromethyl group imparts distinct reactivity, enabling the creation of diverse organic structures .
Drug Discovery
Given its unique substitution pattern, 4-bromo-N-isopropyl-3-(trifluoromethyl)aniline may find applications in drug discovery. Medicinal chemists can modify its structure to explore new chemical space and optimize drug-like properties. By incorporating this compound into lead optimization studies, researchers aim to develop novel therapeutic agents .
Safety and Hazards
- Safety Data Sheet (SDS) : Available here.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate (S1P) receptors . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte trafficking .
Mode of Action
The compound acts as an agonist on four of the five known S1P receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline binds to the S1P receptors, triggering a response.
Biochemical Pathways
The activation of S1P receptors by 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline can affect various biochemical pathways. One of the key pathways influenced is the regulation of lymphocyte trafficking . This can have downstream effects on immune response and inflammation.
Result of Action
The activation of S1P receptors by 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline can lead to changes at both the molecular and cellular levels. For instance, it can influence the movement and function of lymphocytes, which are a type of white blood cell .
Action Environment
The action, efficacy, and stability of 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.
Propiedades
IUPAC Name |
4-bromo-N-propan-2-yl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVOQUZHKHZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





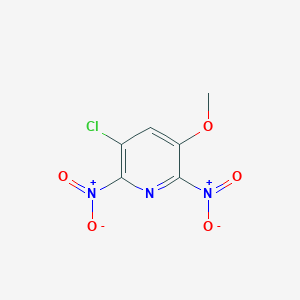
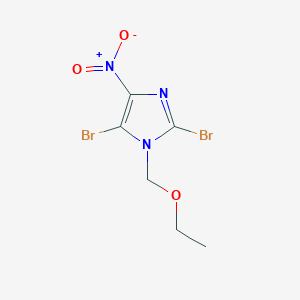


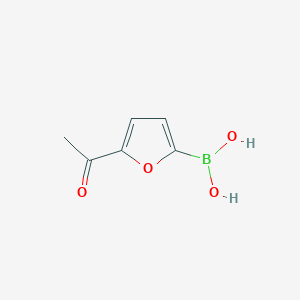
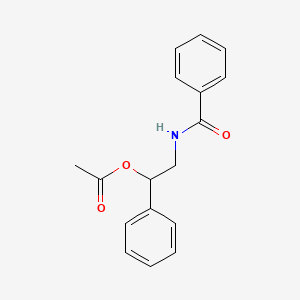
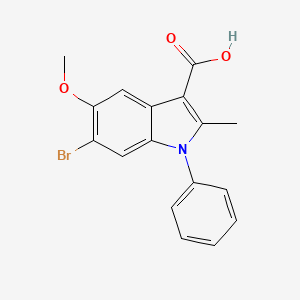
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)
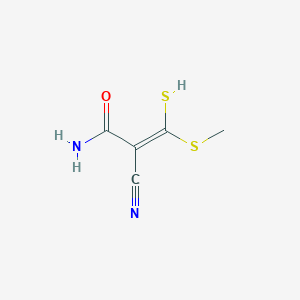
![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)